phosphanium CAS No. 63082-80-4](/img/structure/B14501447.png)
Tris[(carbamoylamino)methyl](hydroxymethyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(carbamoylamino)methylphosphanium is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phosphonium core bonded to carbamoylamino and hydroxymethyl groups. Its versatility and reactivity make it a valuable compound in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(carbamoylamino)methylphosphanium typically involves the condensation of nitromethane with formaldehyde under basic conditions, followed by hydrogenation. This process results in the formation of the intermediate compound (HOCH2)3CNO2, which is then hydrogenated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(carbamoylamino)methylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphonium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylamino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonium oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Tris(carbamoylamino)methylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a buffer in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tris(carbamoylamino)methylphosphanium involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by chelating metal ions, which are essential cofactors for many enzymes . Additionally, it can form complexes with nucleic acids and proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)aminomethane: Known for its use as a buffer in biochemical and molecular biology experiments.
Trometamol: Used in medicine as a buffer for treating metabolic acidosis.
Uniqueness
Tris(carbamoylamino)methylphosphanium stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and versatility. Unlike its similar compounds, it can participate in a broader range of chemical reactions and has diverse applications across multiple scientific disciplines.
Propriétés
Numéro CAS |
63082-80-4 |
|---|---|
Formule moléculaire |
C7H18N6O4P+ |
Poids moléculaire |
281.23 g/mol |
Nom IUPAC |
tris[(carbamoylamino)methyl]-(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C7H17N6O4P/c8-5(15)11-1-18(4-14,2-12-6(9)16)3-13-7(10)17/h14H,1-4H2,(H8-,8,9,10,11,12,13,15,16,17)/p+1 |
Clé InChI |
SJZMZXVUMYSTKH-UHFFFAOYSA-O |
SMILES canonique |
C(NC(=O)N)[P+](CNC(=O)N)(CNC(=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


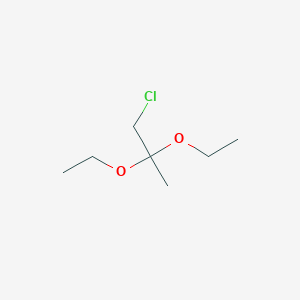
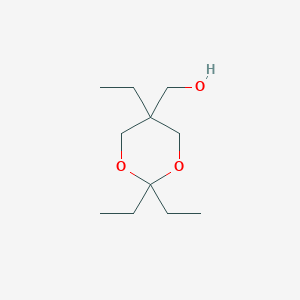
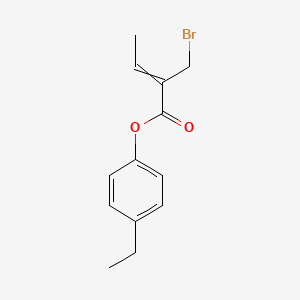
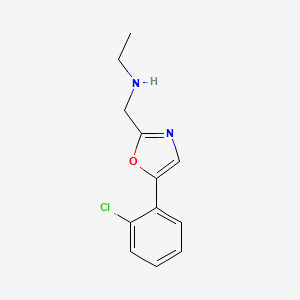
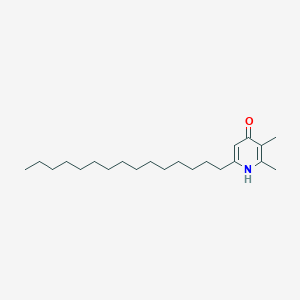
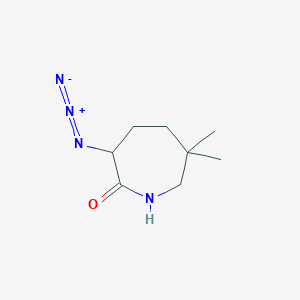

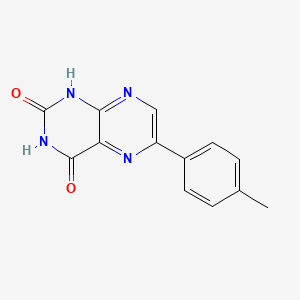
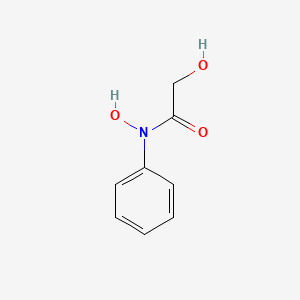
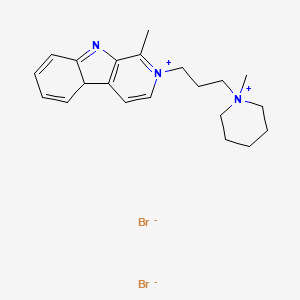
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
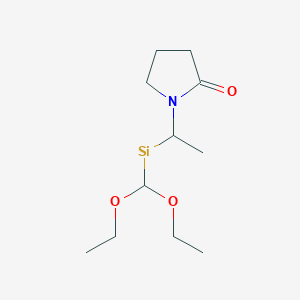
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)

